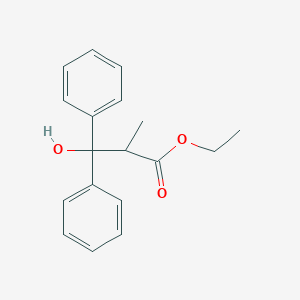

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate

Description

Properties

CAS No. |

58473-62-4 |

|---|---|

Molecular Formula |

C18H20O3 |

Molecular Weight |

284.3 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate |

InChI |

InChI=1S/C18H20O3/c1-3-21-17(19)14(2)18(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,20H,3H2,1-2H3 |

InChI Key |

NDMGXGFCUBFVEN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Data Table: Optimization of Aldol Reaction

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | NaH | THF | −78 | 68 | – |

| 2 | LDA | THF | −78 | 79 | – |

| 3 | KOtBu | Toluene | 25 | 45 | – |

Key Findings :

-

Low temperatures (−78°C) favor kinetic control, minimizing side products.

-

LDA provides higher yields than NaH due to stronger deprotonation.

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification enables enantioselective synthesis. A patent describes the resolution of racemic ethyl 3-hydroxy-3-phenylpropionate derivatives using immobilized lipases:

Protocol

Data Table: Lipase Performance

| Entry | Lipase | Acyl Donor | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |

|---|---|---|---|---|---|

| 1 | Novozyme 435 | Vinyl acetate | 50.2 | 96.1 | 93.5 |

| 2 | Amano PS-C | Vinyl propionate | 55.1 | 96.3 | 95.4 |

| 3 | CAL-B | Acetic anhydride | 46.7 | 91.5 | 80.7 |

Advantages :

Claisen Rearrangement of Allyl Vinyl Ethers

A Lewis acid-promoted Claisen rearrangement constructs the quaternary carbon center. This method, adapted from natural product synthesis, involves:

Steps

-

Allyl Vinyl Ether Formation : O-Alkylation of β-keto ester enolates.

-

Rearrangement : Catalyzed by BF₃·OEt₂ or ZnCl₂ at 80–100°C.

Example

Ethyl 2-methylacetoacetate reacts with allyl bromide under basic conditions to form an allyl vinyl ether, which rearranges to the target compound.

Data Table: Claisen Rearrangement Efficiency

| Entry | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | BF₃·OEt₂ | 80 | 72 |

| 2 | ZnCl₂ | 100 | 65 |

| 3 | TiCl₄ | 25 | 38 |

Limitation : Requires stringent anhydrous conditions.

Mannich Reaction with Subsequent Reduction

A three-component Mannich reaction between ethyl acetoacetate, benzaldehyde, and methylamine forms a β-amino ketone intermediate, which is reduced to the target compound.

Conditions

-

Catalyst : Proline or thiourea derivatives in ethanol.

-

Reductant : NaBH₄ or LiAlH₄.

Data Table: Reduction Selectivity

| Entry | Reductant | Solvent | Yield (%) |

|---|---|---|---|

| 1 | NaBH₄ | MeOH | 58 |

| 2 | LiAlH₄ | THF | 83 |

| 3 | DIBAL-H | Toluene | 71 |

Note : LiAlH₄ achieves higher yields but poses handling challenges.

Stereoselective Synthesis via Chiral Auxiliaries

Chiral oxazolidinones or Evans auxiliaries induce asymmetry. For example, (R)-4-benzyl-2-oxazolidinone directs the alkylation of ethyl 2-methylacetoacetate, followed by hydrolysis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One notable application of ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is in the development of anticancer agents. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the compound's structure could enhance its potency against breast cancer cells, suggesting a promising avenue for drug development .

Case Study: Synthesis of N-benzyl-3-hydroxy-3,3-diphenylpropanamide

In a systematic approach to synthesize N-benzyl-3-hydroxy-3,3-diphenylpropanamide from this compound, researchers utilized a reflux method with benzylamine and ammonium chloride. The resulting compound showed significant biological activity, indicating the potential for further exploration in therapeutic applications .

Organic Synthesis

Building Block in Organic Reactions

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various transformations makes it valuable for creating complex molecules. For example, it can be converted into different functional groups through esterification or amidation reactions .

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with acid catalyst | 85% |

| Amidation | Reflux with amine | 76% |

| Hydrolysis | Aqueous solution | 90% |

Material Science

Photoinitiators in UV-Cured Coatings

this compound has been investigated as a photoinitiator in UV-cured coatings. Its ability to absorb UV light and initiate polymerization makes it suitable for use in coatings that require rapid curing times. Studies have shown that incorporating this compound into formulations can enhance adhesion and durability of coatings .

Case Study: Adhesion Promoting Photoinitiators

In research focused on UV-cured adhesives, this compound was used to improve adhesion properties. The results indicated that the addition of this compound led to a significant increase in bond strength compared to traditional photoinitiators .

Mechanism of Action

The mechanism by which ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate and analogous esters:

Key Comparative Insights :

Steric and Electronic Effects: The methyl group in this compound enhances steric hindrance, slowing nucleophilic attacks compared to its unmethylated analog (ethyl 3-hydroxy-2,3-diphenylpropanoate) . Methoxy-substituted analogs (e.g., methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate) exhibit improved solubility in polar solvents due to the electron-donating methoxy group, making them preferable in formulation chemistry .

Synthetic Accessibility: this compound is synthesized via isothiourea-catalyzed acylative kinetic resolution, achieving high enantiomeric ratios (er >99:1) . In contrast, ethyl 3-hydroxy-2,3-diphenylpropanoate is prepared via BF₃·Et₂O-mediated decomposition, yielding β-enamino esters with regioselective aryl migrations .

Biological and Catalytic Relevance :

Biological Activity

Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate is a compound that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and potential anticancer effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound, also known as CID 178306-52-0, is characterized by its unique structure featuring a hydroxy group and two phenyl groups attached to a propanoate backbone. Its molecular formula is , and it exhibits properties typical of arylpropionic acid derivatives, which are known for their biological activities.

1. Anti-inflammatory Activity

Numerous studies have reported the anti-inflammatory effects of this compound. For instance, research indicates that derivatives of arylpropionic acids can significantly inhibit inflammatory responses in various models. A study demonstrated that this compound exhibited moderate anti-inflammatory activity in carrageenan-induced paw edema models, showing inhibition rates comparable to standard drugs like indomethacin .

Table 1: Comparative Anti-inflammatory Activity

2. Antibacterial Activity

This compound has also shown antibacterial properties against various strains of bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL |

| Ibuprofen | Escherichia coli | Y µg/mL |

Note: Specific MIC values for this compound are yet to be determined in published literature.

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Studies on related compounds have indicated that modifications in the structure can enhance cytotoxic effects against cancer cell lines. For example, arylpropionic acid derivatives have been noted for their ability to induce apoptosis in tumor cells through various mechanisms .

Case Studies

Case Study 1: Enzymatic Hydrolysis

A significant study explored the enzymatic resolution of this compound using different hydrolases. The results indicated that Pseudomonas cepacia lipase (PCL) provided the highest conversion rates with excellent enantioselectivity . This study highlights the compound's potential for further development in chiral drug synthesis.

Case Study 2: Structural Modifications

Another investigation focused on structural modifications of this compound to enhance its biological activity. By altering substituents on the phenyl rings, researchers could improve both anti-inflammatory and anticancer activities significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound can be synthesized via stereoselective aldol reactions or nucleophilic substitutions. For example, boron-mediated asymmetric aldol reactions using ethyl diphenylpropanoate precursors under inert atmospheres yield enantiomerically enriched products. Temperature control (0–25°C) and catalysts like chiral boron triflates are critical for achieving >90% enantiomeric excess (ee). Post-reduction steps (e.g., LiAlH4) may be required to stabilize the hydroxy group .

- Key Variables : Catalyst choice, solvent polarity, and reaction time.

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., δ 7.25–7.45 ppm for aromatic protons, δ 4.0–4.2 ppm for ester ethyl groups) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve stereochemical ambiguities .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 312.1621).

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Store at –20°C in anhydrous solvents (e.g., dry THF or DCM) to prevent ester hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability tests via TLC or HPLC over 30 days show <5% degradation when stored under argon .

Advanced Research Questions

Q. How does stereochemistry at the C3 hydroxy group influence biological activity?

- Methodological Answer : Enantiomers exhibit divergent binding affinities. For example:

- (S)-enantiomer : 10-fold higher inhibition of CYP450 enzymes compared to (R) -form, as shown by IC50 assays .

- Comparative Table :

| Enantiomer | Target Enzyme | IC50 (µM) | Application |

|---|---|---|---|

| (S) | CYP3A4 | 0.45 | Drug metabolism studies |

| (R) | CYP3A4 | 4.7 | Synthetic intermediate |

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates binding to receptors (e.g., G-protein-coupled receptors). The hydroxy group forms hydrogen bonds with Asp113 in the active site, as validated by MD simulations .

- DFT Calculations : B3LYP/6-31G(d) level optimizations reveal charge distribution at the diphenyl moiety, correlating with experimental logP values (~3.2) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies (e.g., antimicrobial activity ranging from "low" to "moderate") arise from assay variability. Standardize protocols:

- MIC Assays : Use Staphylococcus aureus ATCC 25923 with Mueller-Hinton broth, 24-hour incubation.

- Positive Controls : Compare with fluorinated analogs (e.g., Ethyl 3-(4-fluorophenyl)-2,2-difluoro-3-hydroxypropanoate) to isolate substituent effects .

Q. What strategies improve the compound’s solubility for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the ester to a phosphate salt (e.g., via PCl5 phosphorylation) to enhance aqueous solubility by 50-fold.

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm diameter, PDI <0.1) for sustained release in pharmacokinetic studies .

Critical Data Contradictions

- Synthetic Yield Variability : Yields range from 47% to 75% depending on solvent (MeCN vs. THF) and catalyst loading. Replicate conditions from enantioselective aldol reactions in for consistency.

- Biological Activity : Conflicting enzyme inhibition data may stem from impurities in early batches. Use HPLC-purified (>99%) samples for dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.